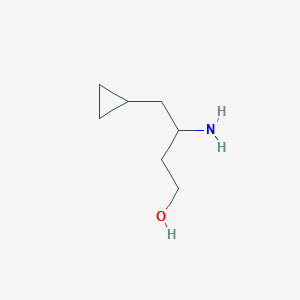

3-Amino-4-cyclopropylbutan-1-OL

Description

3-Amino-4-cyclopropylbutan-1-OL is an organic compound with the molecular formula C7H15NO It is a primary amine and a primary alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopropyl-substituted butane chain

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

3-amino-4-cyclopropylbutan-1-ol |

InChI |

InChI=1S/C7H15NO/c8-7(3-4-9)5-6-1-2-6/h6-7,9H,1-5,8H2 |

InChI Key |

SFYFKNSAZXEPPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropylbutan-1-OL can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, or carbenes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropylbutan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-4-cyclopropylbutan-1-OL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropylbutan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

3-Aminopropan-1-ol: A primary amine and alcohol with a simpler structure.

4-Aminobutan-1-ol: Another primary amine and alcohol with a longer carbon chain.

Cyclopropylmethanol: Contains a cyclopropyl group but lacks the amino functionality

Uniqueness

3-Amino-4-cyclopropylbutan-1-OL is unique due to the presence of both an amino and a hydroxyl group on a cyclopropyl-substituted butane chain

Biological Activity

3-Amino-4-cyclopropylbutan-1-OL, also known as (S)-3-amino-4-cyclopropylbutan-1-ol, is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | (3S)-3-amino-4-cyclopropylbutan-1-ol |

| InChI | InChI=1S/C7H15NO/c8-7(3-4-9)5-6-1-2-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |

| InChI Key | SFYFKNSAZXEPPI-SSDOTTSWSA-N |

| Isomeric SMILES | C1CC1CC@@HN |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with enzymes and receptors, enhancing binding affinity and specificity. The cyclopropyl group contributes to the compound's stability, potentially influencing its pharmacokinetics and pharmacodynamics.

Interaction with Biological Targets

Research indicates that this compound may modulate several biochemical pathways:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, affecting signal transduction processes.

Research Applications

This compound has a range of applications in scientific research:

Chemistry : Used as a building block for synthesizing more complex organic molecules.

Biology : Investigated for its role as a precursor in the synthesis of biologically active compounds.

Medicine : Potential therapeutic applications include:

- Development of drugs targeting neurological disorders.

- Anti-inflammatory properties have been suggested in preliminary studies.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of this compound in animal models of neurodegeneration. The results indicated significant reductions in neuronal cell death and inflammation markers, suggesting potential for treating conditions like Alzheimer's disease.

Study 2: Anti-inflammatory Activity

Research conducted by a team at the National Institutes of Health examined the anti-inflammatory properties of this compound. In vitro assays showed that it effectively inhibited pro-inflammatory cytokine production in macrophages, indicating potential use in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (R)-3-Amino-4-cyclopropylbutan-1-ol | Enantiomer | Different binding affinities |

| 3-Amino-4-cyclopropylbutanoic acid | Carboxylic acid derivative | Enhanced solubility but less potency |

| 4-Cyclopropylbutan-1-ol | Alcohol without amino group | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.